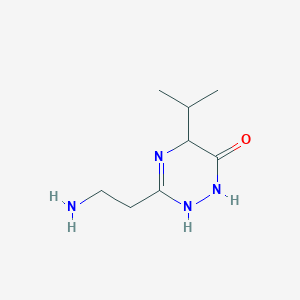
4-Amino-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1H-imidazol-2(3H)-one is a heterocyclic organic compound featuring an imidazole ring with an amino group at the 4-position and a keto group at the 2-position. Compounds with imidazole rings are known for their biological activity and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-imidazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of glyoxal with ammonia and an amine. The reaction conditions often include:
Temperature: Moderate heating (50-100°C)
Solvent: Aqueous or alcoholic medium
Catalysts: Acidic or basic catalysts to facilitate cyclization
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes:
Continuous flow reactors: for better control of reaction conditions
Purification steps: such as crystallization or chromatography to obtain high-purity products
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to imidazole-2,4-dione using oxidizing agents like hydrogen peroxide
Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution at the amino group with electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Imidazole-2,4-dione
Reduction Products: 4-Amino-1H-imidazol-2-ol
Substitution Products: N-substituted imidazoles
Scientific Research Applications
4-Amino-1H-imidazol-2(3H)-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to biologically active molecules
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-Amino-1H-imidazol-2(3H)-one depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions
Comparison with Similar Compounds
Similar Compounds
Imidazole: Lacks the amino and keto groups but shares the core structure
4-Aminoimidazole: Similar structure but lacks the keto group
Imidazole-2-one: Similar structure but lacks the amino group
Uniqueness
4-Amino-1H-imidazol-2(3H)-one is unique due to the presence of both an amino group and a keto group, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C3H5N3O |
|---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
4-amino-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C3H5N3O/c4-2-1-5-3(7)6-2/h1H,4H2,(H2,5,6,7) |
InChI Key |
DXRCJLWBMRIZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)



![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)


![3-Bromo-8-methoxypyrido[1,2-a]pyrimidin-4-one](/img/structure/B15234611.png)
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)



![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)
